MFCD18318147
Description
MFCD18318147 is a chemical compound cataloged under the MDL number system, which is widely used for indexing laboratory chemicals. Such compounds are often employed in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and stability. For instance, pyrrolotriazine derivatives are known for kinase inhibition properties, while trifluoromethyl groups enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H2,16,17)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYHPOIDGGBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688061 | |
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-77-5 | |
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(N,N-dimethylaminocarbonyl)benzaldehyde and 2-amino-5-bromonicotinic acid.
Condensation Reaction: The aldehyde group of 4-(N,N-dimethylaminocarbonyl)benzaldehyde reacts with the amino group of 2-amino-5-bromonicotinic acid under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The amino group and the dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Two compounds with structural or functional similarities to MFCD18318147 were selected for comparison:
CAS 918538-05-3 (MDL: MFCD11044885): A pyrrolotriazine derivative with chlorine substituents .
CAS 1533-03-5 (MDL: MFCD00039227): A trifluoromethyl-substituted aromatic ketone .
Table 1: Key Properties Comparison
Key Differences and Implications
- Molecular Weight and Solubility : The lower molecular weight of CAS 918538-05-3 (~188.01) compared to CAS 1533-03-5 (~202.17) correlates with its higher Log S (-2.47 vs. -1.98), suggesting better aqueous solubility for the latter. This impacts drug design, where trifluoromethyl groups in CAS 1533-03-5 improve membrane permeability .
- Functional Groups : Chlorine atoms in pyrrolotriazines (CAS 918538-05-3) enhance electrophilic reactivity, making them suitable for cross-coupling reactions, while trifluoromethyl groups in CAS 1533-03-5 provide metabolic resistance .
- Synthetic Complexity : CAS 1533-03-5 achieves near-quantitative yields (98%) under mild conditions, whereas CAS 918538-05-3 requires higher temperatures and longer reaction times (85% yield) .
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